molecular formula C35H68O2 B12651155 Hentriacontyl methacrylate CAS No. 93857-98-8

Hentriacontyl methacrylate

Cat. No.: B12651155
CAS No.: 93857-98-8
M. Wt: 520.9 g/mol
InChI Key: PPSTTZGMGSDVKO-UHFFFAOYSA-N
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Description

Hentriacontyl methacrylate is a methacrylic acid ester with a hentriacontyl (C31H63) alkyl chain. This long-chain methacrylate is structurally characterized by a methacrylate group (CH2=C(CH3)COO−) bonded to a saturated 31-carbon alkyl chain. While specific studies on this compound are scarce, its properties can be inferred from trends observed in shorter-chain methacrylates. Long alkyl chains typically impart high hydrophobicity, elevated melting points, and reduced solubility in polar solvents . Potential applications may include coatings, lubricants, or polymer additives requiring enhanced hydrophobicity and thermal stability.

Properties

CAS No.

93857-98-8

Molecular Formula

C35H68O2

Molecular Weight

520.9 g/mol

IUPAC Name

hentriacontyl 2-methylprop-2-enoate

InChI

InChI=1S/C35H68O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-37-35(36)34(2)3/h2,4-33H2,1,3H3

InChI Key

PPSTTZGMGSDVKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hentriacontyl methacrylate can be synthesized through the esterification of methacrylic acid with hentriacontanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of advanced separation techniques such as distillation and chromatography can further purify the compound .

Chemical Reactions Analysis

Oxidation Reactions

Methacrylate esters like MMA undergo oxidation via two primary pathways: C-H bond oxidation and C=C bond oxidation . For MMA, density functional theory (DFT) studies reveal that the C-H bond in the methyl group adjacent to the C=C bond is more reactive toward triplet oxygen (3^3O₂) at room temperature, while C=C bond oxidation dominates at elevated temperatures .

Reaction TypeKey FeaturesTemperature DependencyReference
C-H Bond Oxidation Involves initial contact charge-transfer complexes and intermediatesRoom temperature
C=C Bond Oxidation Proceeds via transition states with higher activation energyElevated temperature

Polymerization and Dimerization

MMA exhibits dimerization under catalytic conditions, such as N-heterocyclic carbene (NHC) catalysis. DFT studies on NHC-catalyzed dimerization reveal four reaction channels (A, B, C, D), with channels B and D being energetically favorable, leading to E-isomer products .

MechanismKey ObservationsCatalyst RoleReference
NHC-Catalyzed Dimerization Proton transfer steps drive selectivity toward E-isomer formationFacilitates proton transfer

Atmospheric Oxidation

MMA reacts with atmospheric radicals (e.g., OH, NO₃) via addition-fragmentation mechanisms . DFT calculations show that OH radical addition to the C=C bond forms intermediates that undergo unimolecular decomposition or further reactions with O₂, yielding products like methanal and HO₂ .

Radical TypeKey Reaction PathwayMajor ProductsReference
OH Radical Addition to C=C bond → decompositionMethanal, HO₂
NO₃ Radical Similar addition-fragmentation pathwaysComparable to OH mechanisms

Thermal Degradation

Poly(methyl methacrylate) (PMMA) undergoes reverse polymerization (depolymerization) at elevated temperatures, particularly for low molecular weight polymers. High molecular weight PMMA degrades via chain scission .

ProcessMolecular Weight DependencyKey ObservationsReference
Reverse Polymerization Dominates for low molecular weightMolecular weight increases initially
Chain Scission Occurs in high molecular weight PMMAMolecular weight decreases

Scientific Research Applications

Polymer Manufacturing

Hentriacontyl Methacrylate as a Monomer
this compound can be utilized as a monomer in the synthesis of specialty polymers. These polymers are characterized by tailored properties that make them suitable for specific applications, such as enhanced mechanical strength, flexibility, and thermal stability. The incorporation of long-chain methacrylates like this compound into polymer matrices can improve the hydrophobicity and overall performance of the resulting materials .

Case Study: Coating Compositions
A patent describes a polyolefin-based coating composition that integrates various methacrylate esters, including this compound. This formulation exhibits excellent adhesion to polyolefin substrates and demonstrates superior chemical and weather resistance, making it ideal for automotive exterior parts . The study highlights the importance of long-chain methacrylates in enhancing the durability and functionality of coatings.

Drug Delivery Systems

Self-Assembled Monolayers
this compound has potential applications in drug delivery systems, particularly through the formation of self-assembled monolayers (SAMs). Research indicates that SAMs can be effectively created using surfaces coated with long-chain methacrylates, which can enhance the biocompatibility and functionality of drug delivery devices. This approach allows for controlled drug release and improved interaction with biological tissues .

Case Study: Drug Attachment
A study focusing on SAMs demonstrated the successful attachment of various drugs to surfaces modified with long-chain methacrylates. The results indicated that these modifications could significantly influence the release kinetics of drugs, providing a platform for developing advanced drug delivery systems that respond to physiological conditions .

Coatings and Adhesives

Applications in Coatings
this compound is also employed in formulating advanced coatings that require specific performance characteristics. Its inclusion in paint formulations enhances adhesion properties and provides resistance to environmental factors such as moisture and UV radiation. The ability to tailor the polymer's properties through the addition of long-chain methacrylates makes it a valuable component in industrial coatings .

Summary Table: Applications of this compound

Application AreaDescriptionKey Benefits
Polymer ManufacturingUsed as a monomer for specialty polymersEnhanced mechanical properties and thermal stability
Drug Delivery SystemsFormation of self-assembled monolayers for controlled drug releaseImproved biocompatibility and interaction with tissues
CoatingsFormulation of coatings with superior adhesion and environmental resistanceDurability against moisture and UV radiation

Mechanism of Action

The mechanism of action of hentriacontyl methacrylate involves its ability to polymerize and form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This polymer network can interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Table 1. Physical and Chemical Properties of Methacrylates

Compound Molecular Formula Molecular Weight (g/mol) Physical State (RT) Solubility in Water Key Applications
Methyl Methacrylate C5H8O2 100.12 Liquid Low Plastics, adhesives
Hydroxyethyl Methacrylate C5H8O3 116.12 Liquid High Biomedical hydrogels
n-Butyl Methacrylate C8H14O2 142.20 Liquid Insoluble Paints, elastomers
Glycidyl Methacrylate C7H10O3 142.15 Liquid Low Crosslinking resins
This compound* C35H66O2 518.89 Solid Insoluble Hydrophobic coatings

*Predicted properties based on structural analogs .

Biological Activity

Hentriacontyl methacrylate, a long-chain aliphatic compound, is derived from hentriacontane, which has garnered attention for its various biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

This compound is an ester formed from hentriacontanol and methacrylic acid. Its structure can be represented as follows:

C31H62O2\text{C}_{31}\text{H}_{62}\text{O}_2

This compound is characterized by a long hydrophobic hydrocarbon chain, which contributes to its lipophilicity and potential interactions with biological membranes.

Anti-inflammatory Activity

Research has demonstrated that hentriacontane exhibits significant anti-inflammatory properties. A study evaluated the effects of hentriacontane on lipopolysaccharide (LPS)-stimulated macrophages and in Balb/c mice models. Key findings include:

  • Cytokine Inhibition : Hentriacontane significantly inhibited pro-inflammatory cytokines such as TNF-α, IL-6, MCP-1, and IL-1β while promoting IL-10 production in RAW 264.7 cells .
  • Mechanistic Insights : The compound suppressed nitric oxide (NO) production and prostaglandin E2 (PGE2) levels. It also inhibited the translocation of NF-κB, a critical transcription factor in inflammation .
  • In Vivo Efficacy : In animal models, doses of 1 mg/kg to 5 mg/kg led to a marked reduction in paw edema induced by carrageenan, indicating potent anti-inflammatory effects .

Antimicrobial Activity

This compound's antimicrobial properties have been explored through various studies:

  • Broad Spectrum Activity : Extracts containing hentriacontane demonstrated activity against several human pathogens. For instance, methanolic extracts showed effectiveness against Staphylococcus aureus and Escherichia coli with notable inhibition zones .
  • Case Study Results : In a study assessing the antimicrobial activity of plant extracts containing hentriacontane, the petroleum ether extract exhibited significant antibacterial activity with an IC50 value of 13.49 µg/mL against MCF-7 cancer cells .

Anticancer Properties

The anticancer potential of this compound has been highlighted in studies focusing on its effects on cancer cell lines:

  • Cell Growth Inhibition : Research indicated that while methanolic extracts did not inhibit MCF-7 cell growth significantly, the petroleum ether extract showed substantial cytotoxicity against these cells .
  • Mechanisms of Action : The mechanisms underlying these effects may involve the modulation of cell signaling pathways associated with apoptosis and proliferation.

Summary of Biological Activities

Activity TypeFindings
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces edema in vivo; modulates NF-κB signaling .
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli; significant inhibition zones .
AnticancerExhibits cytotoxicity against MCF-7 cells; potential mechanisms involve apoptosis modulation .

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